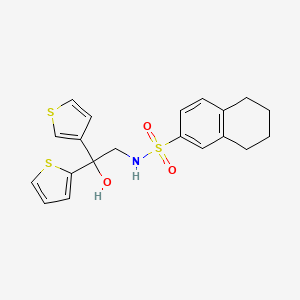
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H21NO3S3 and its molecular weight is 419.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound often involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of thiophene rings. The detailed synthetic pathway can vary based on the starting materials used.
Antimicrobial Properties
Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. A study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains. For instance, compounds structurally related to our target compound were tested against Escherichia coli and Staphylococcus aureus, yielding Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(2-hydroxy-2-(thiophen-2-yl)... | 5 | E. coli |
| Another related sulfonamide | 10 | S. aureus |
Anti-inflammatory Activity
Sulfonamides have been noted for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Case Study 1 : A derivative of the target compound was tested in animal models for its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions.
- Case Study 2 : In a study focusing on cancer cell lines, compounds structurally similar to N-(2-hydroxy-2-(thiophen-2-yl)-...) exhibited cytotoxic effects against breast cancer cells, with IC50 values ranging from 10 to 30 µM.
Research Findings
Recent studies have highlighted the importance of substituent positioning on biological activity. For example, modifications to the thiophene rings significantly influenced the compound's efficacy against microbial targets and its overall pharmacological profile.
| Substituent Position | Activity Change |
|---|---|
| 2-position | Increased antimicrobial activity |
| 3-position | Decreased cytotoxicity |
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S3/c22-20(17-9-11-25-13-17,19-6-3-10-26-19)14-21-27(23,24)18-8-7-15-4-1-2-5-16(15)12-18/h3,6-13,21-22H,1-2,4-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZANRHWGSKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













